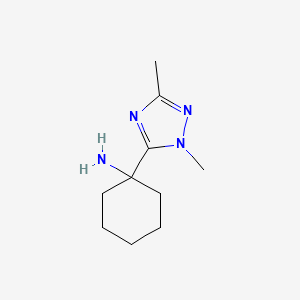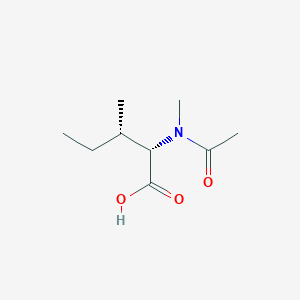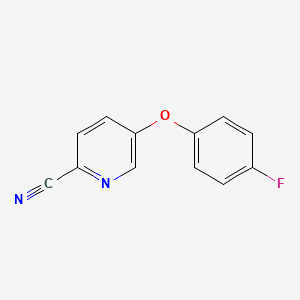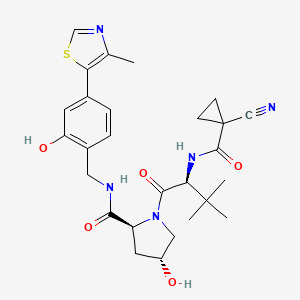
(2S,4R)-1-((S)-2-(1-Cyanocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-YL)benzyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including a cyanocyclopropyl group, a formamido group, a dimethylbutanoyl group, a hydroxy group, and a thiazolylphenyl group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the cyanocyclopropyl group: This can be achieved through a cyclopropanation reaction using a suitable alkene and a diazo compound in the presence of a metal catalyst.
Attachment of the formamido group: This step involves the reaction of the cyanocyclopropyl intermediate with formamide under acidic or basic conditions.
Introduction of the dimethylbutanoyl group: This can be done through an acylation reaction using a suitable acyl chloride or anhydride.
Formation of the pyrrolidine ring: This step involves the cyclization of an appropriate precursor, often through a nucleophilic substitution or condensation reaction.
Attachment of the thiazolylphenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a thiazole derivative and a phenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to carbonyl groups using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiazolylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Formation of amines from formamido groups.
Substitution: Formation of nitro or halogenated derivatives of the thiazolylphenyl group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, studying its reactivity and properties.
Biology: Investigating its potential as a biochemical probe or inhibitor of specific enzymes or pathways.
Medicine: Exploring its potential as a drug candidate for treating diseases, particularly those involving the molecular targets it interacts with.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Generally, it could interact with proteins, enzymes, or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of multiple functional groups allows for diverse interactions, potentially leading to inhibition or activation of specific biological processes.
類似化合物との比較
Similar Compounds
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: is unique due to its specific combination of functional groups and stereochemistry.
Other similar compounds: Compounds with similar functional groups, such as other cyanocyclopropyl derivatives, formamido derivatives, or thiazolylphenyl derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C27H33N5O5S |
|---|---|
分子量 |
539.6 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H33N5O5S/c1-15-21(38-14-30-15)16-5-6-17(20(34)9-16)11-29-23(35)19-10-18(33)12-32(19)24(36)22(26(2,3)4)31-25(37)27(13-28)7-8-27/h5-6,9,14,18-19,22,33-34H,7-8,10-12H2,1-4H3,(H,29,35)(H,31,37)/t18-,19+,22-/m1/s1 |
InChIキー |
CYGJTSQYQJKNCE-XQBPLPMBSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)O |
正規SMILES |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
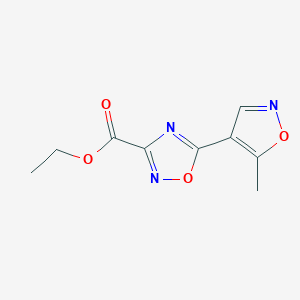
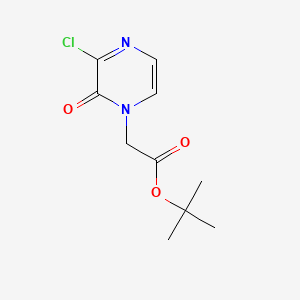
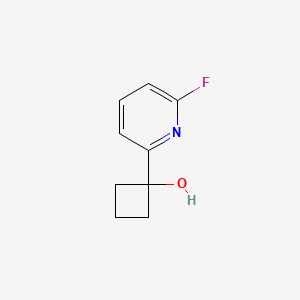
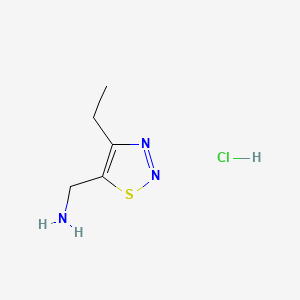
![2-[(3-Ethynylphenyl)amino]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B13494680.png)
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)

![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
